azocan-1-yl(1H-pyrrol-2-yl)methanone
Description
Azocan-1-yl(1H-pyrrol-2-yl)methanone is a bicyclic organic compound featuring an azocan (8-membered saturated nitrogen heterocycle) linked via a ketone bridge to a 1H-pyrrole ring.
Properties
IUPAC Name |
azocan-1-yl(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(11-7-6-8-13-11)14-9-4-2-1-3-5-10-14/h6-8,13H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGOEOXARWOQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Properties
Azocan vs. Azepan Derivatives
- Azocan-1-yl(1H-pyrrol-2-yl)methanone (target compound) differs from (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (, MW: 326.44) in ring size and substituents. The ethyl and 4-methoxyphenyl substituents on the pyrrole in increase lipophilicity (logP = 4.19) compared to the unsubstituted pyrrole in the target compound .
- Crystallographic Data : Compound 4 in (orthorhombic Pbc2 space group, density = 1.675 g·cm⁻³) suggests that azocan derivatives may exhibit comparable crystallinity, though ring size and substituents influence packing efficiency and hydrogen-bonding networks .
Heterocyclic Methanones with Tetrazole/Thiazole Moieties
- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () decompose at 288.7°C and 247.6°C, respectively. Their thermal stability is attributed to extensive hydrogen bonding, a feature less pronounced in azocan-pyrrole methanones due to fewer polar groups .
- (3,5-Dimethyl-1H-pyrazol-1-yl)[5-ethyl-2-(1H-pyrrol-1-yl)-4-thiazolyl]methanone () incorporates thiazole and pyrazole rings, which enhance aromatic π-π interactions and electronic diversity compared to the target compound’s pyrrole-azocan system .
Physicochemical and Thermodynamic Properties
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